2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the formula and a molecular weight of approximately 289.62 g/mol. It appears as white to pale yellow crystalline powder and has a melting point ranging from 39.0 to 45.0 °C . This compound is classified as hazardous, causing severe skin burns and eye damage upon exposure .
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation []. Here are some specific safety concerns:
Safety precautions include:
Tf*-Cl is a potent triflation agent, meaning it can transfer the triflyl group to nucleophiles. This functional group modification is valuable in medicinal chemistry, materials science, and organic synthesis. Studies have shown its effectiveness in triflation of:
Tf*-Cl can act as a Lewis acid activator for Friedel-Crafts reactions. By complexing with Lewis acids like aluminum chloride (AlCl3), Tf*-Cl enhances their electrophilic character, facilitating reactions like acylation and alkylation of aromatic compounds [].
Tf*-Cl can be used for the cleavage of certain protecting groups in organic synthesis. For example, it can cleave trityl (Trt) and para-methoxytrityl (PMTr) protecting groups from alcohols [].
The synthesis of 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves:
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Nitrobenzenesulfonyl chloride | Lacks trifluoromethyl group; simpler structure. | |
| 4-Nitrophenylsulfonyl chloride | Different position of nitro group; more reactive towards nucleophiles. | |
| Trifluoromethanesulfonic acid | Stronger acid; used in different applications like catalysis. |
The unique trifluoromethyl group in 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride enhances its lipophilicity and alters its reactivity compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis and material science applications where specific reactivity patterns are desired .
The chlorosulfonation of aromatic compounds represents a critical electrophilic aromatic substitution reaction wherein chlorosulfonic acid serves as both the sulfonating agent and chlorine source. The mechanism proceeds through a well-established electrophilic aromatic substitution pathway involving the formation of highly reactive electrophilic species [1] [2].
The initial step involves the generation of the active electrophile through the interaction of chlorosulfonic acid with the aromatic substrate. In the case of 2-nitro-4-(trifluoromethyl)benzene, the electron-deficient nature of the aromatic ring, caused by the presence of both nitro and trifluoromethyl electron-withdrawing groups, significantly influences the reaction kinetics and mechanism [3] [4]. The chlorosulfonic acid functions as a powerful electrophile, with the sulfur center bearing a positive charge that facilitates attack on the electron-poor aromatic system [1].
The reaction mechanism proceeds through the formation of a sigma-complex intermediate, also known as an arenium ion. This intermediate represents a crucial transition state where the aromaticity of the benzene ring is temporarily disrupted. The stability of this intermediate is greatly affected by the electron-withdrawing substituents present on the ring [2] [5]. In the case of trifluoromethyl and nitro substituents, the sigma-complex is destabilized relative to benzene, resulting in slower reaction rates but enhanced regioselectivity [6] [7].
The formation of the sulfonyl chloride product occurs through the loss of a proton from the sigma-complex, restoring aromaticity to the system. This deprotonation step is typically rapid and irreversible under the reaction conditions employed [8]. The chlorosulfonic acid serves a dual role, acting both as the electrophile and as a base to remove the proton from the intermediate complex [1] [2].
Modern mechanistic studies have revealed that the reaction can proceed through either a stepwise or concerted pathway, depending on the reaction conditions and the nature of the aromatic substrate [9]. For highly deactivated systems such as 2-nitro-4-(trifluoromethyl)benzene, the stepwise mechanism predominates, with the formation of the sigma-complex being the rate-determining step [10].
The regioselectivity of nitration reactions in aromatic systems is governed by the electronic effects of substituents already present on the benzene ring. The nitro group and trifluoromethyl group both function as strong electron-withdrawing substituents, directing incoming electrophiles to the meta position relative to their own positions [11] [12].
The electron-withdrawing nature of the trifluoromethyl group is particularly pronounced, with nitration of trifluoromethylbenzene proceeding 40,000 times slower than benzene while showing exceptional meta-selectivity [6] [7]. This dramatic rate reduction is attributed to the strong inductive electron-withdrawal by the trifluoromethyl group, which depletes electron density throughout the aromatic system [13] [14].
The mechanism of positional selectivity operates through the stabilization or destabilization of the sigma-complex intermediates formed at different ring positions. When an electrophile attacks the ortho or para positions relative to an electron-withdrawing group, the resulting sigma-complex is severely destabilized by the adjacent electron-deficient center [15] [16]. Conversely, attack at the meta position generates a sigma-complex where the positive charge is not directly adjacent to the electron-withdrawing substituent, resulting in relative stabilization [12] [17].
Quantitative studies of partial rate factors demonstrate that all positions on trifluoromethylbenzene are deactivated relative to benzene, but the ortho and para positions show the greatest deactivation. The meta position, while still deactivated, experiences the least destabilization, making it the kinetically favored site for electrophilic attack [7] [13].
The combined presence of both nitro and trifluoromethyl groups in 2-nitro-4-(trifluoromethyl)benzene creates a highly electron-deficient aromatic system where further electrophilic substitution is strongly disfavored at all positions. However, when substitution does occur, it preferentially takes place at positions meta to both electron-withdrawing groups [18] [19].
Recent computational studies have provided detailed insights into the transition state energies for nitration at different ring positions. These calculations confirm that the meta-directing effect arises from thermodynamic rather than kinetic control, with the meta-substituted products being more stable than their ortho or para counterparts [15] [16].
The choice of solvent system plays a crucial role in determining the efficiency, selectivity, and safety of chlorosulfonation reactions. Different solvents affect both the reaction mechanism and the stability of intermediates formed during the process [5] [9].
Chlorinated solvents, particularly chloroform and dichloromethane, are commonly employed for chlorosulfonation reactions due to their chemical inertness toward chlorosulfonic acid and their ability to dissolve both aromatic substrates and the resulting sulfonyl chloride products [2] [20]. These solvents provide an appropriate medium for the electrophilic aromatic substitution while minimizing side reactions that could compromise product quality [5].
The reaction kinetics are significantly influenced by solvent polarity and coordinating ability. In polar solvents such as acetonitrile and nitromethane, the reaction exhibits second-order kinetics in sulfur trioxide, suggesting the involvement of solvent molecules in stabilizing charged intermediates [9]. Conversely, in nonpolar solvents like chloroform, first-order kinetics predominate, indicating a different mechanistic pathway [9] [21].
Temperature control represents a critical aspect of chlorosulfonation reactions due to their highly exothermic nature. The heat of reaction for sulfonation processes can exceed 150 kilojoules per mole, necessitating careful thermal management to prevent runaway reactions [22] [23]. Modern industrial processes employ continuous flow reactors with precise temperature control to manage this exothermicity safely [24] [25].
Catalytic systems have been developed to enhance reaction rates and selectivity. Lewis acid catalysts such as aluminum chloride and ferric chloride can activate chlorosulfonic acid toward electrophilic attack, although their use requires careful optimization to prevent over-reaction or decomposition [8]. Alternative catalytic approaches involve the use of sulfur trioxide complexes with organic bases, which provide more controlled reactivity [26] [5].
The reaction atmosphere is another important consideration, as chlorosulfonation reactions generate hydrogen chloride gas as a byproduct. Proper ventilation and gas scrubbing systems are essential to maintain safe working conditions and prevent corrosion of equipment [27] [28]. Industrial processes often employ closed-loop systems with acid gas recovery to minimize environmental impact [24] [29].
The purification of sulfonyl chloride derivatives presents unique challenges due to their sensitivity to moisture, thermal instability, and corrosive nature. Multiple purification strategies have been developed to address these challenges while maintaining high product purity and yield [30] [31].
Recrystallization represents the most commonly employed purification method for solid sulfonyl chlorides. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [32]. For 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride, which has a melting point of 42-44°C, recrystallization from petroleum ether or hexane provides excellent purification efficiency [3] [30].
The recrystallization process requires careful selection of solvents that dissolve the target compound at elevated temperatures but have limited solubility at ambient conditions. Aromatic solvents such as toluene and benzene are generally avoided due to potential for side reactions with the electrophilic sulfonyl chloride functionality [30] [33]. Instead, aliphatic hydrocarbons and chlorinated solvents are preferred for their chemical inertness [31].
Vacuum distillation serves as an alternative purification method, particularly for liquid sulfonyl chlorides or when recrystallization is not feasible. The process must be conducted at reduced pressure to minimize thermal decomposition, with typical distillation temperatures ranging from 40-150°C depending on the molecular weight and volatility of the compound [34] [35]. The use of short-path distillation apparatus minimizes residence time at elevated temperatures, reducing the risk of decomposition [36].
Continuous purification processes have been developed for large-scale production. These systems employ continuous crystallization techniques where the crude product solution is continuously fed to a crystallizer maintained at controlled temperature and agitation conditions [24] [29]. The resulting crystals are continuously removed, washed, and dried, providing consistent product quality with minimal manual intervention [25].
Acid scrubbing represents a specialized purification technique for removing organic sulfonic acid impurities that commonly form through hydrolysis of sulfonyl chlorides. The process involves washing the crude product with dilute hydrochloric acid solutions, which selectively extract the sulfonic acid impurities while leaving the desired sulfonyl chloride in the organic phase [34]. This method is particularly effective for removing trace impurities that can affect product performance in subsequent reactions [30].
Advanced purification techniques include the use of column chromatography for small-scale preparations and continuous extraction processes for industrial applications. These methods provide high resolution separation but require careful selection of stationary phases and mobile phases that are compatible with the reactive sulfonyl chloride functionality [31] [33].
The transition from laboratory-scale synthesis to industrial production of sulfonyl chlorides presents numerous technical and safety challenges that must be systematically addressed to ensure successful scale-up [24] [37].
Heat management represents the primary challenge in scaling sulfonation reactions due to their highly exothermic nature. The heat generation rate scales with reactor volume, while heat removal capacity scales with surface area, creating an unfavorable scaling relationship that can lead to thermal runaway at large scales [38] [22]. Industrial processes address this challenge through the use of continuous flow reactors that maintain small reaction volumes while providing high throughput [24] [25].
The implementation of continuous flow technology offers significant advantages for heat management, as the small reactor volumes provide excellent heat transfer characteristics and limit the potential consequences of thermal excursions [39] [40]. Modern continuous flow systems incorporate real-time temperature monitoring and automatic shutdown systems to ensure safe operation under all conditions [25] [23].
Corrosion control becomes increasingly critical at industrial scales due to the aggressive nature of chlorosulfonic acid and the elevated temperatures employed. Traditional materials of construction such as carbon steel and stainless steel are rapidly attacked by the reaction medium, necessitating the use of specialized corrosion-resistant materials [27] [28]. Fluoropolymer-lined reactors and piping systems provide excellent chemical resistance but require specialized fabrication techniques and higher capital investment [24] [29].
Process automation and control systems are essential for maintaining consistent product quality at industrial scales. The rapid reaction kinetics and narrow operating windows typical of chlorosulfonation reactions require precise control of temperature, flow rates, and reagent ratios [25] [40]. Modern industrial installations employ distributed control systems with advanced process control algorithms to maintain optimal operating conditions despite feed composition variations and equipment perturbations [24].
Safety considerations become paramount at industrial scales due to the large inventories of hazardous materials and the potential for significant consequences from process upsets. Comprehensive hazard analyses including process hazard analysis and quantitative risk assessment are essential components of industrial plant design [27] [28]. Emergency response systems including automatic fire suppression, toxic gas detection, and emergency shutdown systems are integrated into the process design [40].
Quality control systems must be implemented to ensure consistent product specifications across all production batches. In-line analytical instruments including infrared spectroscopy and gas chromatography provide real-time monitoring of product quality and enable rapid detection of process deviations [24] [29]. Statistical process control techniques are employed to identify trends and optimize process performance over time [25].
Environmental considerations play an increasingly important role in industrial-scale production. Waste minimization strategies include solvent recovery systems, acid gas scrubbing, and water treatment facilities to minimize environmental impact [29] [37]. Life cycle assessment studies are conducted to identify opportunities for process improvements and environmental footprint reduction [24].
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride exhibits highly electrophilic character at the sulfonyl center, making it exceptionally reactive toward nucleophilic displacement reactions [2]. The mechanism proceeds via a concerted SN2-type pathway involving a single transition state, as confirmed by density functional theory calculations and experimental kinetic studies [2] [3]. The presence of both nitro and trifluoromethyl groups significantly enhances the electrophilicity of the sulfonyl chloride moiety through strong electron-withdrawing effects .
The nucleophilic displacement reactions follow second-order kinetics with rate constants ranging from 10⁻⁴ to 10⁻² s⁻¹ at 25°C in aqueous solutions [5] [6]. The reaction rate exhibits a strong dependence on the electronic nature of substituents, following the Hammett equation with ρ values of +1.5 to +2.0, indicating significant positive charge development in the transition state [7] [8]. The combined electron-withdrawing effects of the nitro and trifluoromethyl groups result in rate enhancements of approximately one to two orders of magnitude compared to unsubstituted benzenesulfonyl chloride [9] [2].
Kinetic solvent isotope effects (kH₂O/kD₂O) for substituted benzenesulfonyl chlorides range from 1.3 to 1.6 at 15°C, with higher values observed for electron-withdrawing substituents [7]. For 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride, the isotope effect is expected to be at the upper end of this range due to the cumulative effects of both substituents. The activation parameters include activation energies of 15-25 kcal/mol and entropies of activation ranging from -20 to -40 cal/mol·K, reflecting the associative nature of the mechanism [7] [10].
The coupling of 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride with amines proceeds readily under mild conditions to form stable sulfonamide derivatives . Primary and secondary amines react efficiently at 0-25°C in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction . The reaction is typically conducted in aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide to prevent competing hydrolysis [13] [14].
The mechanistic pathway involves direct nucleophilic attack by the amine nitrogen on the sulfonyl sulfur atom, with simultaneous displacement of the chloride ion [2]. The rate of reaction increases significantly with more nucleophilic amines, following a Brønsted relationship with β values typically ranging from 0.3 to 0.5 [8]. Aniline derivatives with electron-donating substituents react faster than those with electron-withdrawing groups, reflecting the decreased nucleophilicity of the latter .
Alcohol coupling reactions follow a similar mechanism but generally require more forcing conditions due to the lower nucleophilicity of alcohols compared to amines [15]. Primary alcohols react more readily than secondary alcohols, with tertiary alcohols showing minimal reactivity under normal conditions [15] [16]. The reactions are typically catalyzed by bases such as pyridine or triethylamine and may require elevated temperatures (40-80°C) for completion [15]. The resulting sulfonate esters exhibit good thermal stability and resistance to hydrolysis under neutral conditions [17].
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride demonstrates markedly different stability profiles under acidic and basic conditions [5] [18]. Under acidic conditions (pH 1-3), the compound exhibits moderate stability with hydrolysis half-lives on the order of hours at room temperature [5]. The protonation of water under acidic conditions reduces its nucleophilicity, thereby slowing the hydrolysis reaction [6].
In strongly acidic media (>50% sulfuric acid), the hydrolysis kinetics follow a single-parameter equation: log keff = log ko + m'X, where X represents the excess acidity function and m' values range from -0.85 to -0.38 for substituted benzenesulfonyl chlorides [5]. The negative m' values indicate that increased acidity retards the hydrolysis reaction, consistent with the reduced activity of water as a nucleophile in highly acidic solutions.
Under basic conditions (pH >10), rapid hydrolysis occurs with half-lives measured in minutes to hours [6] [19]. The mechanism involves direct nucleophilic attack by hydroxide ions, which are significantly more nucleophilic than water molecules [6]. The rate of base-catalyzed hydrolysis increases dramatically with pH up to approximately pH 12, beyond which the rate levels off due to the limitation of mixing effects and the approach to the diffusion-controlled limit [20].
The pH-rate profile shows a characteristic sigmoid shape with three distinct regions: slow hydrolysis at low pH (pH <5), a transition region (pH 5-9), and rapid base-catalyzed hydrolysis at high pH (pH >9) [20] [6]. The compound exhibits maximum stability in the pH range of 3-5, where both acid catalysis and base catalysis are minimized [18] [21].
The redox chemistry of 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride is dominated by the behavior of the nitro group, while the trifluoromethyl and sulfonyl chloride functionalities remain largely unaffected under typical reducing conditions [22]. The nitro group undergoes facile reduction to the corresponding amine under both chemical and electrochemical conditions [23] [24]. Common reducing agents include hydrogen gas with palladium catalysts, tin(II) chloride in acidic media, and iron powder with hydrochloric acid [24].
Electrochemical reduction studies demonstrate that nitro-containing trifluoromethyl compounds exhibit reduction potentials typically in the range of -0.8 to -1.2 V versus standard calomel electrode in aprotic solvents [23]. The presence of the trifluoromethyl group shifts the reduction potential to more positive values due to its electron-withdrawing effect, facilitating the reduction process [22] [23]. The reduction proceeds through a six-electron, six-proton process to yield the corresponding amine [25].
The trifluoromethyl group exhibits remarkable stability under both oxidative and reductive conditions [26] [27]. Under strongly oxidizing conditions, the trifluoromethyl group can participate in radical chemistry, particularly in electrochemical trifluoromethylation reactions where CF₃ radicals are generated through single-electron oxidation processes [26] [28]. However, under the mild reducing conditions typically employed for nitro group reduction, the trifluoromethyl group remains intact [22] [23].
Oxidative transformations of trifluoromethyl-containing systems often involve the generation of trifluoromethyl radicals through electrochemical oxidation of trifluoromethanesulfinate salts [26] [29]. These radicals can participate in addition reactions with alkenes and other unsaturated systems, although the sulfonyl chloride functionality may interfere with such processes due to its high electrophilicity [29]. The combination of nitro and trifluoromethyl substituents creates a system with complementary redox behavior: the nitro group provides a reducible site while the trifluoromethyl group can participate in oxidative radical chemistry under appropriate conditions [30] [27].
Corrosive;Irritant